(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine

Übersicht

Beschreibung

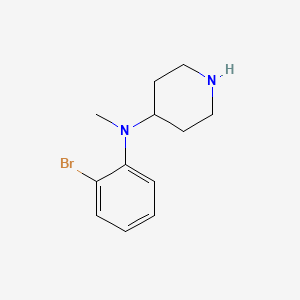

(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine is an organic compound that features a brominated phenyl group attached to a piperidine ring via a methyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine typically involves the following steps:

Bromination of Phenyl Group: The phenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Coupling Reaction: The brominated phenyl group is then coupled with the piperidine ring via a methyl bridge using reagents such as methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The brominated phenyl group can participate in substitution reactions with electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are common.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group can participate in binding interactions, while the piperidine ring can modulate the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Chloro-phenyl)-methyl-piperidin-4-yl-amine: Similar structure but with a chlorine atom instead of bromine.

(2-Fluoro-phenyl)-methyl-piperidin-4-yl-amine: Similar structure but with a fluorine atom instead of bromine.

(2-Iodo-phenyl)-methyl-piperidin-4-yl-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(2-Bromo-phenyl)-methyl-piperidin-4-yl-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific binding interactions and affect the compound’s overall properties.

Biologische Aktivität

The compound (2-Bromo-phenyl)-methyl-piperidin-4-yl-amine is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a brominated phenyl group attached to a piperidine moiety, which is often associated with various biological interactions.

Biological Activity Overview

Research has demonstrated that piperidine derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized in the following sections.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Study: A375 Melanoma Cells

In vitro experiments using A375 melanoma cells revealed that this compound significantly inhibited cell migration and induced G2/M phase arrest. The treatment led to an increase in apoptotic cells from 4.3% to 61.4% over 48 hours, indicating strong pro-apoptotic effects .

| Treatment Concentration (μM) | Apoptotic Cell Percentage (%) |

|---|---|

| Control | 4.3 |

| 0.2 | 20.5 |

| 0.5 | 40.1 |

| 1.0 | 61.4 |

Additionally, the compound was found to suppress the expression of matrix metalloproteinase-9 (MMP-9) and inhibit the NF-kB signaling pathway, which is crucial for tumor progression and metastasis .

Neuroprotective Effects

Piperidine derivatives are also recognized for their neuroprotective properties. The incorporation of the piperidine moiety in various compounds has been linked to improved cognitive function and neuroprotection against degenerative diseases like Alzheimer's.

Mechanism of Action

The neuroprotective effects are often attributed to the ability of piperidine derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the piperidine ring or phenyl substituents can significantly alter its pharmacological profile.

| Modification Type | Effect on Activity |

|---|---|

| Bromination at C2 | Enhanced anticancer activity |

| Alkyl substitutions | Improved neuroprotective effects |

| Ring modifications | Altered binding affinity to target receptors |

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-15(10-6-8-14-9-7-10)12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPUCPKFVRPATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.